molecular formula C14H21B B1375438 1-Bromo-3-n-octylbenzene CAS No. 663949-34-6

1-Bromo-3-n-octylbenzene

Cat. No.: B1375438
CAS No.: 663949-34-6
M. Wt: 269.22 g/mol
InChI Key: SVXNIBGYTOIBPP-UHFFFAOYSA-N
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Description

“1-Bromo-3-n-octylbenzene” is a chemical compound with the molecular formula C14H21Br . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring, an octyl chain (C8H17), and a bromine atom . The molecular weight is 269.23 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 120°C at 1 mmHg . The specific gravity is 1.14 at 20/20°C , and the refractive index is 1.51 .

Scientific Research Applications

Ring Expansion and Alumacyclonona-Tetraene Formation

1-Bromo-3-n-octylbenzene is involved in the treatment process with 3-hexyne to afford 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process is significant for the formation of hexaethylbenzene and involves a Br-bridged dimer with a pseudo C2-symmetric and twisted AlC8 nine-membered ring (Agou et al., 2015).

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions of functionalized aryl triflate with octylmagnesium bromide, using this compound, set the foundation for scalable synthesis of the immunosuppressive agent FTY720. This demonstrates its application in the synthesis of biologically significant molecules (Seidel et al., 2004).

Ring Halogenations of Polyalkylbenzenes

This compound plays a role in the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. This process is important in creating mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Solvent-Free Synthesis of Triazines

The compound aids in the solvent-free synthesis of triazines under certain conditions, showcasing its utility in organic synthesis (Ghorbani‐Vaghei et al., 2015).

Lithium-Bromine Exchange Reactions

This compound is significant in the study of lithium-bromine exchange reactions of aryl bromides with n-butyllithium and tert-butyllithium. This study reveals variations in the reaction products depending on the solvent composition (Bailey, Luderer, & Jordan, 2006).

CuI-Catalyzed Domino Processes

Its involvement in CuI-catalyzed domino processes to synthesize 2,3-disubstituted benzofurans, indicating its role in facilitating complex organic transformations (Lu et al., 2007).

Three-Component Coupling and Flash Chemistry

It is used in a flow microreactor method for three-component coupling of benzyne based on flash chemistry. This innovative method is applied in the synthesis of complex molecules like boscalid (Nagaki, Ichinari, & Yoshida, 2014).

Synthesis of Indazolo[2,1-b]phthalazine-triones

The compound is employed as a catalyst for the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, demonstrating its catalytic properties in pharmaceutical synthesis (Ghorbani‐Vaghei et al., 2011).

Cobalt-Catalyzed Cross-Coupling Reactions

It also finds use in cobalt-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents. This highlights its role in the formation of complex organic molecules (Ohmiya et al., 2006).

Safety and Hazards

“1-Bromo-3-n-octylbenzene” can cause skin and eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice if irritation persists .

Properties

IUPAC Name

1-bromo-3-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNIBGYTOIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663949-34-6
Record name 1-Bromo-3-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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